2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol
Description
2-{[2-(3,4-Dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol is a heterocyclic compound featuring a pyrimidinol core linked to a 3,4-dihydroquinoline moiety via a thioether and ketone-functionalized ethylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the pyrimidinol hydroxyl group and the planar aromatic quinoline system.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13-7-8-16-15(17-13)21-10-14(20)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGKLVEHPMIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. These interactions can lead to the compound’s observed biological effects, such as anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Quinoline Substitution: The 6-chloro derivative in the opioid study demonstrates enhanced receptor selectivity compared to the non-halogenated parent compound, suggesting halogenation improves target engagement.
- Substituent Effects : Bulky groups (e.g., 4-methylphenyl in ) correlate with reduced solubility but improved enzyme inhibition profiles in kinase-targeting analogs.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The pyrimidinol core in the target compound provides better solubility than its thieno- or chromeno-fused analogs, favoring oral bioavailability.
- Halogenation (e.g., 6-chloro) and fused-ring systems increase LogP, aligning with CNS-targeting applications but requiring formulation optimization.
Biological Activity
The compound 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol is a hybrid molecule that combines features of the 3,4-dihydroquinolinyl and pyrimidinol pharmacophores. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and opioid receptor modulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is with a molecular weight of approximately 286.34 g/mol. The structural characteristics include a pyrimidine ring and a quinoline moiety which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 286.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Neuroprotective Effects
Recent studies have indicated that derivatives of 3,4-dihydroquinolinone , similar to the compound in focus, exhibit significant neuroprotective properties. A study evaluated a series of hybrid compounds for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment. One promising derivative showed an IC₅₀ of 0.28 µM for AChE inhibition and 0.91 µM for MAO-A inhibition, indicating potent activity against neurodegenerative processes .
Opioid Receptor Modulation
The compound has also been studied for its interaction with opioid receptors. Research demonstrated that certain analogs of this compound activate the μ-opioid receptor (MOR) in an antagonist-dependent manner. In high-throughput screening assays, these compounds showed selective activation profiles that could lead to safer analgesic options compared to traditional opioids like morphine .
Case Studies
- Neurodegenerative Disease Models
- Opioid Analgesia
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
